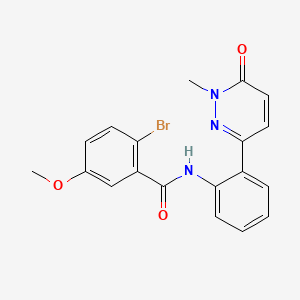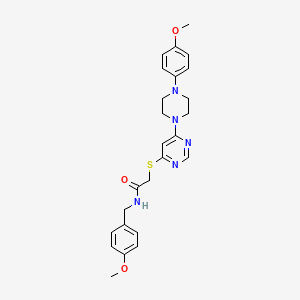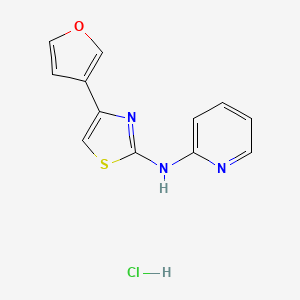
4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the thiazole family of compounds, which have been extensively studied for their biological activities.
Scientific Research Applications
Quantum Chemical Analysis and Tautomerism
Dynamic Tautomerism and Divalent N(I) Character in N-(pyridin-2-yl)thiazol-2-amine : This study highlights the quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine, revealing six competitive isomeric structures with a relative energy difference of approximately 4 kcal/mol. Some isomers exhibit divalent N(I) character, showing a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen, which influences their electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Structural Characterization
Synthesis of N-alkylated Derivatives Based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine : This research discusses the preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its N-alkylated products. The work extends to the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives, showcasing the versatility of the compound in generating a wide range of heterocyclic structures (El-Essawy & Rady, 2011).
Optoelectronic Properties and Electrochemical Performance
Furan and Pyridinechalcogenodiazole-based π-Conjugated Systems : This study designed and synthesized novel furan and pyridinechalcogenodiazole-based monomers via a donor-acceptor approach. The research explored the electrosynthesis of corresponding polymers, their structure characterization, and optoelectronic properties, highlighting their potential in creating advanced materials with unique electronic and optical features (Liu et al., 2016).
Corrosion Inhibition
Evaluation of Corrosion Inhibition of 4-(pyridin-3-yl) thiazol-2-amine for Copper in HCl : This research investigates the corrosion inhibition properties of 4-(pyridin-3-yl) thiazol-2-amine (PyTA) on copper surfaces. Utilizing techniques such as electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM), the study demonstrates PyTA's effectiveness as a corrosion inhibitor, providing insights into its practical applications in protecting metal surfaces (Farahati et al., 2020).
Properties
IUPAC Name |
4-(furan-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS.ClH/c1-2-5-13-11(3-1)15-12-14-10(8-17-12)9-4-6-16-7-9;/h1-8H,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKYDHSHHNKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
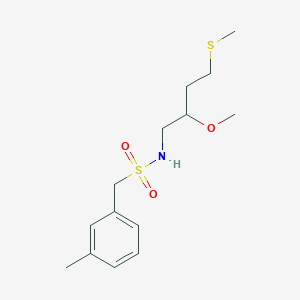
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)
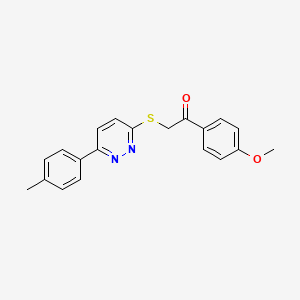
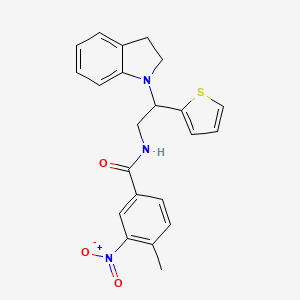
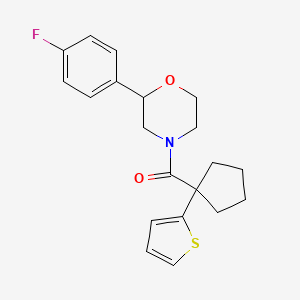
![N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2643072.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2643073.png)

